

Independent Verification of JE-2147 Antiviral Data: A Comparative Guide

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Compound of Interest

Compound Name: JE-2147

Cat. No.: B1672827

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral performance of the investigational drug **JE-2147** with other alternatives, supported by available experimental data. The information is compiled from publicly accessible research to aid in the independent verification of **JE-2147**'s antiviral profile.

Executive Summary

JE-2147 is a potent, dipeptide HIV-1 protease inhibitor that has demonstrated significant in vitro activity against a wide range of HIV-1 and HIV-2 strains. Notably, it has shown efficacy against viral variants that are highly resistant to multiple other protease inhibitors. The development of **JE-2147**, also known as AG1776, appears to have been discontinued, as no recent clinical trial data is publicly available. This guide summarizes the existing in vitro antiviral data for **JE-2147** and compares it with other protease inhibitors, based on the seminal study by Yoshimura et al. (1999).

Data Presentation: In Vitro Antiviral Efficacy of JE-2147 and Comparator Protease Inhibitors

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of **JE-2147** and other protease inhibitors against various strains of HIV-1 and HIV-2 in vitro. Lower IC₅₀ values indicate greater potency.

Antiviral Agent	HIV-1LAI (IC ₅₀ , μ M)	HIV-1Ba-L (IC ₅₀ , μ M)	HIV-2EHO (IC ₅₀ , μ M)	Multi-PI-Resistant HIV-1 Isolates (IC ₅₀ Range, μ M)
JE-2147	0.004	0.003	0.008	0.013 - 0.041
Saquinavir (SQV)	0.003	0.003	0.003	0.01 - >0.1
Ritonavir (RTV)	0.015	0.012	0.12	0.1 - >1.0
Indinavir (IDV)	0.01	0.008	0.02	0.1 - >1.0
Nelfinavir (NFV)	0.02	0.015	0.03	>1.0
Amprenavir (APV)	0.008	0.006	0.23	>1.0
KNI-272	0.004	0.003	0.008	0.01 - >0.1
RS-346 (ABT-378)	0.002	0.001	0.005	0.02 - 0.05

Data extracted from Yoshimura, K., et al. (1999). **JE-2147**: a dipeptide protease inhibitor (PI) that potently inhibits multi-PI-resistant HIV-1.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the in vitro evaluation of anti-HIV compounds, based on standard laboratory practices.

Anti-HIV Assay in Peripheral Blood Mononuclear Cells (PBMCs)

This assay determines the ability of a compound to inhibit HIV replication in primary human cells.

- Cell Preparation: Human PBMCs are isolated from the blood of healthy, HIV-negative donors using Ficoll-Paque density gradient centrifugation. The cells are stimulated with

phytohemagglutinin (PHA) and cultured in RPMI 1640 medium supplemented with fetal bovine serum (FBS), antibiotics, and interleukin-2 (IL-2).

- **Viral Infection:** PHA-stimulated PBMCs are infected with a known titer of an HIV-1 laboratory strain (e.g., HIV-1LAI or HIV-1Ba-L).
- **Compound Treatment:** Following viral infection, the cells are washed and resuspended in fresh medium containing serial dilutions of the test compound (e.g., **JE-2147**) and comparator drugs.
- **Assay Endpoint:** The level of viral replication is determined after a set incubation period (typically 7 days) by measuring the concentration of the HIV-1 p24 capsid protein in the cell culture supernatant using a p24 antigen enzyme-linked immunosorbent assay (ELISA).[\[3\]](#)[\[4\]](#)
- **Data Analysis:** The IC_{50} value is calculated as the drug concentration that inhibits p24 antigen production by 50% compared to the virus control (no drug).

Anti-HIV Assay in MT-2 Cells

The MT-2 cell line is a human T-cell leukemia virus type 1 (HTLV-1) transformed T-cell line that is highly susceptible to HIV-1 infection and exhibits syncytium formation.

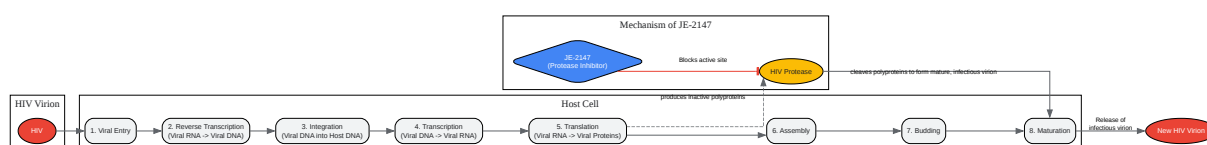
- **Cell Culture:** MT-2 cells are maintained in RPMI 1640 medium supplemented with FBS and antibiotics.
- **Infection and Treatment:** A suspension of MT-2 cells is infected with an HIV-1 or HIV-2 strain (e.g., HIV-2EHO) in the presence of various concentrations of the test compounds.
- **Endpoint Measurement:** The antiviral activity is assessed by observing the inhibition of virus-induced cytopathic effects (CPE), specifically the formation of syncytia (giant multinucleated cells), after a 4-5 day incubation period.[\[5\]](#) Alternatively, viral replication can be quantified by measuring p24 antigen levels in the supernatant.
- **IC_{50} Calculation:** The IC_{50} is determined as the compound concentration that reduces the number of syncytia or the p24 antigen level by 50% relative to the virus control.

Cytotoxicity Assay (MTT Assay)

This assay measures the potential of a compound to cause cellular toxicity.

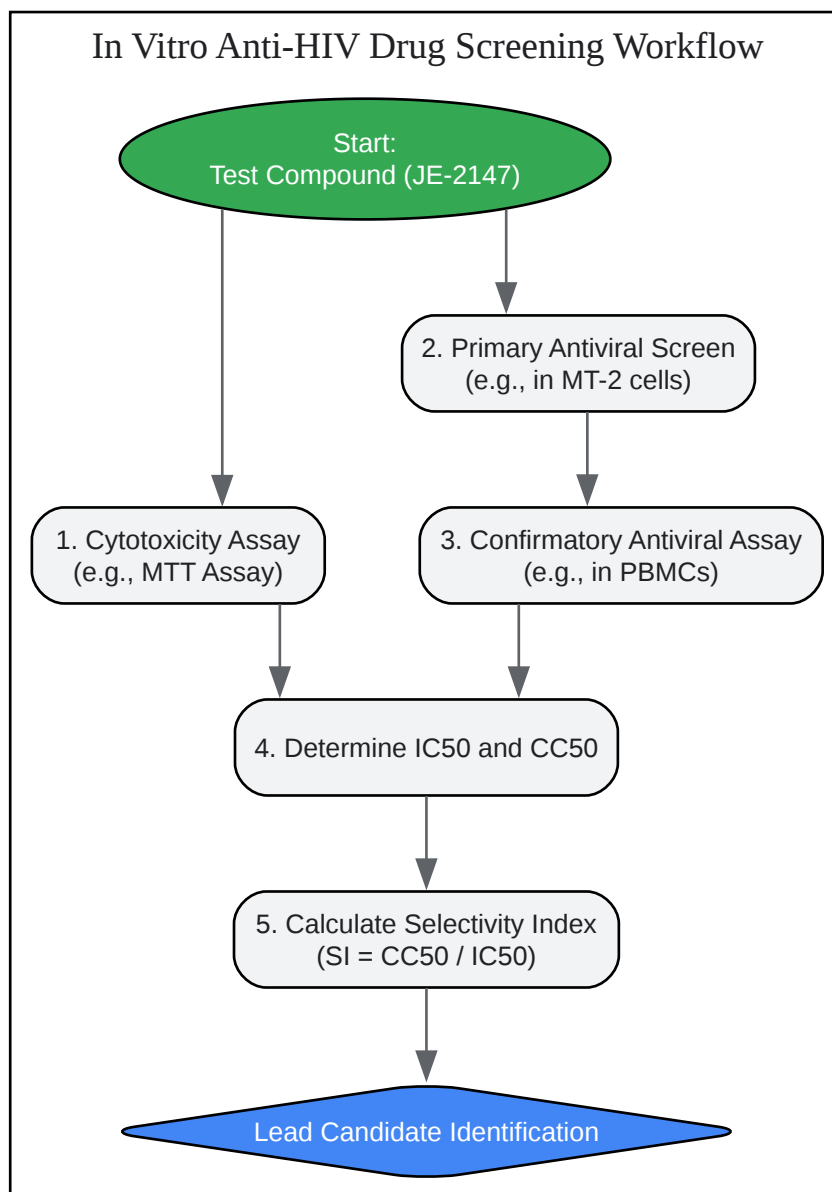
- **Cell Plating:** Cells (e.g., PBMCs or MT-2 cells) are seeded in a 96-well plate.
- **Compound Incubation:** The cells are incubated with a range of concentrations of the test compound for the same duration as the antiviral assay.
- **MTT Addition:** The tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[6]
- **Formazan Solubilization:** In viable cells, mitochondrial dehydrogenases reduce MTT to a purple formazan product. A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.
- **Absorbance Reading:** The absorbance of the formazan solution is measured using a spectrophotometer at a wavelength of approximately 570 nm.[6]
- **CC₅₀ Calculation:** The 50% cytotoxic concentration (CC₅₀) is the compound concentration that reduces cell viability by 50% compared to the untreated control. The selectivity index (SI), calculated as CC₅₀/IC₅₀, is a measure of the compound's therapeutic window.

Mandatory Visualization



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Caption: HIV Life Cycle and the Mechanism of Action of **JE-2147**.



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Caption: A typical workflow for in vitro screening of anti-HIV compounds.

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